(2E)-1,3-bis(3-aminophenyl)prop-2-en-1-one
Overview
Description
(2E)-1,3-bis(3-aminophenyl)prop-2-en-1-one is a compound belonging to the class of chalcones, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and are used in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2E)-1,3-bis(3-aminophenyl)prop-2-en-1-one can be synthesized through a base-catalyzed Claisen-Schmidt condensation reaction. This involves the reaction of terephthalaldehyde with 2-aminoacetophenone in the presence of a base such as sodium hydroxide . The reaction typically occurs in an ethanol-water mixture at room temperature, leading to the formation of the desired chalcone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-1,3-bis(3-aminophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of dihydrochalcones.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Acylation can be carried out using acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Acylated or alkylated derivatives
Scientific Research Applications
(2E)-1,3-bis(3-aminophenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of (2E)-1,3-bis(3-aminophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes or interact with cellular receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the induction of apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- (2E)-3-(4-methoxyphenyl)-1-(4-aminophenyl)-2-propen-1-one
Uniqueness
(2E)-1,3-bis(3-aminophenyl)prop-2-en-1-one is unique due to the presence of two amino groups on the phenyl rings, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(E)-1,3-bis(3-aminophenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-10H,16-17H2/b8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKSIVVSCQOMRN-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C=CC(=O)C2=CC(=CC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N)/C=C/C(=O)C2=CC(=CC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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